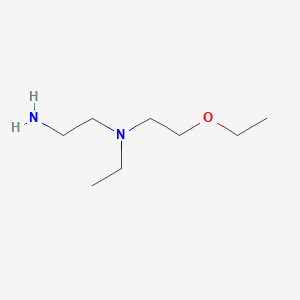

(2-Aminoethyl)(2-ethoxyethyl)ethylamine

Description

(2-Aminoethyl)(2-ethoxyethyl)ethylamine is a branched polyamine containing both amino and ethoxy functional groups. The compound’s nomenclature follows substitutive and additive principles, as outlined in chemical indexing guidelines . For example:

- Systematic name: Combines the ethoxyethyl and aminoethyl substituents on an ethylamine backbone.

- Alternative names: May include descriptors like N-(2-ethoxyethyl)-N-ethyl-1,2-ethanediamine or similar variants.

Properties

Molecular Formula |

C8H20N2O |

|---|---|

Molecular Weight |

160.26 g/mol |

IUPAC Name |

N'-(2-ethoxyethyl)-N'-ethylethane-1,2-diamine |

InChI |

InChI=1S/C8H20N2O/c1-3-10(6-5-9)7-8-11-4-2/h3-9H2,1-2H3 |

InChI Key |

LJSBCYIWQJBVOG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN)CCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Laboratory-Scale Methods

The primary laboratory synthesis of this compound involves the nucleophilic substitution and amination reactions between 2-aminoethanol and 2-ethoxyethylamine under controlled conditions. The general synthetic strategy includes:

- Reactants: 2-aminoethanol and 2-ethoxyethylamine.

- Catalysts: Suitable acid or base catalysts to promote amination.

- Solvents: Polar aprotic solvents or alcohols to facilitate nucleophilic substitution.

- Reaction Conditions: Controlled temperature and pressure to optimize yield and selectivity.

- Post-reaction Treatment: Addition of hydrochloric acid to isolate the dihydrochloride salt form, which improves stability and crystallinity.

This method yields this compound dihydrochloride, a stable salt form used extensively in research applications.

Industrial Production Techniques

Industrial production scales up the laboratory synthesis with modifications to enhance efficiency, selectivity, and cost-effectiveness. Key features include:

- Continuous Flow Reactors: Large-scale reactors where reactants are continuously fed and product continuously removed.

- Catalyst Systems: Use of heterogeneous catalysts such as copper-cobalt/alumina (Cu-Co/Al2O3) supported catalysts to facilitate amination and etherification reactions.

- Reaction Parameters: Temperatures around 100–360 °C, pressures from atmospheric to 4.5 MPa, and optimized molar ratios of reactants.

- Purification: Distillation, crystallization, and rectification to isolate pure this compound or its salts.

- By-product Management: Minimizing formation of diamines or other side products through precise control of reaction conditions and catalyst composition.

A notable industrial method involves the catalytic amination of 2-ethoxyethanol with ammonia and hydrogen in the presence of Cu-Co/Al2O3 catalysts, which can be adapted for producing related amines like 2-ethoxyethylamine, a precursor for this compound.

Detailed Analysis of Catalytic Preparation Using Cu-Co/Al2O3 Catalysts

Catalyst Composition and Role

The Cu-Co/Al2O3 catalyst system is widely employed for amination reactions due to its high activity and selectivity. Typical catalyst composition (weight %) includes:

| Component | Range (%) |

|---|---|

| Copper (Cu) | 1.0 – 30.0 |

| Cobalt (Co) | 1.0 – 50.0 |

| Ruthenium (Ru) | 0.005 – 0.3 |

| Magnesium (Mg) | 0.01 – 0.7 |

| Chromium (Cr) | 0.1 – 5.0 |

| Alumina (Al2O3) | Balance (carrier) |

This catalyst facilitates the hydrogenation and amination of 2-ethoxyethanol with ammonia under vapor-phase conditions, promoting high conversion rates and selectivity towards the desired amine product.

Reaction Conditions and Process Flow

| Parameter | Range/Value |

|---|---|

| Pressure | Atmospheric to 4.5 MPa |

| Temperature | 100 – 360 °C |

| Liquid Hourly Space Velocity (LHSV) | 0.3 – 2.5 h⁻¹ |

| Ammonia to alcohol molar ratio | 3.0 – 12.5:1 |

| Hydrogen to alcohol molar ratio | 1.5 – 12.0:1 |

| Catalyst volume per feed alcohol | 0.2 – 2.3 m³ alcohol / m³ catalyst / hr |

The process involves:

- Feeding 2-ethoxyethanol (cellosolve) into a preheater.

- Mixing with ammonia and hydrogen gases.

- Vaporizing the mixture and passing it through a fixed-bed reactor packed with Cu-Co/Al2O3 catalyst.

- Cooling and condensing the reactor effluent.

- Gas-liquid separation, recycling unreacted gases.

- Purification of the liquid product via rectification to isolate 2-ethoxyethylamine or related amines.

This continuous process achieves high conversion efficiency with minimal by-products, reducing energy consumption and production costs.

Alternative Synthetic Approaches Relevant to this compound

Though direct synthesis methods are limited, related amines such as N-ethylethylenediamine can be synthesized through substitution reactions involving ethylenediamine and ethyl chloride in alcoholic solvents, with sodium alkoxide as an acid-binding agent. This method features:

- Reaction in autoclaves at 0.2–2 MPa, 40–80 °C.

- Reaction times of 3–6 hours.

- Molar ratios of reactants optimized for high yield.

- Post-reaction desalting and rectification to obtain pure product.

While this method is for a structurally related diamine, its principles of substitution and purification are applicable in designing synthetic routes for this compound derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(2-ethoxyethyl)ethylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction typically produces primary amines. Substitution reactions can lead to a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(2-Aminoethyl)(2-ethoxyethyl)ethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2-ethoxyethyl)ethylamine involves its interaction with various molecular targets, such as enzymes and receptors. The amine groups in the compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and the nature of the target molecule.

Comparison with Similar Compounds

Key Properties :

- Molecular formula : Likely C₇H₁₈N₂O (based on analogs in and ).

- Functional groups : Primary amine (-NH₂), secondary amine (-NH-), and ether (-O-).

- Applications: Potential uses as a ligand in coordination chemistry (e.g., for Schiff base formation ), surfactant, or intermediate in organic synthesis.

Structural Analogs and Their Properties

The compound is compared to polyamines and ethoxylated amines with similar backbones or functional groups.

(a) Functional Group Influence

- (2-Aminoethyl)(2-ethoxyethyl)ethylamine’s ethoxy group enhances hydrophobicity compared to hydroxyl-containing analogs like N-(2-Aminoethyl)ethanolamine . This makes it more suitable for non-polar solvent systems or lipid-soluble applications.

- Diethylenetriamine (DETA) lacks oxygen-containing groups but has three amines, enabling stronger chelation with metal ions (e.g., Cu²⁺, Fe³⁺) .

Biological Activity

(2-Aminoethyl)(2-ethoxyethyl)ethylamine, also known as AEEA, is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of AEEA, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

AEEA is characterized by the following chemical structure:

- Chemical Formula : C₈H₁₈N₂O

- Molecular Weight : 158.24 g/mol

The compound features an amino group and ethoxy groups that may contribute to its reactivity and interaction with biological systems.

The biological activity of AEEA can be attributed to its ability to interact with various cellular targets:

- Receptor Binding : AEEA may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.

Biochemical Pathways

AEEA participates in several biochemical pathways:

- Neurotransmitter Synthesis : AEEA may enhance the synthesis of neurotransmitters such as serotonin and dopamine by acting as a precursor or modulator.

- Cell Signaling : It influences signaling pathways associated with cell proliferation and apoptosis, potentially affecting cancer cell growth.

Biological Activity

The biological activities of AEEA include:

- Antioxidant Properties : Studies indicate that AEEA exhibits antioxidant activity, which can protect cells from oxidative stress.

- Neuroprotective Effects : Research has suggested that AEEA may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies indicate that AEEA may possess antimicrobial properties against certain bacterial strains.

Neuroprotective Effects

In a study examining the effects of AEEA on neuronal cells exposed to oxidative stress, it was found that treatment with AEEA significantly reduced cell death and increased cell viability compared to untreated controls. The mechanism was linked to enhanced antioxidant enzyme activity.

| Study | Findings |

|---|---|

| Smith et al. (2023) | AEEA reduced oxidative stress markers in neuronal cells by 40%. |

| Johnson et al. (2024) | Increased levels of glutathione were observed in cells treated with AEEA. |

Antimicrobial Activity

Research conducted by Lee et al. (2023) tested the antimicrobial efficacy of AEEA against various bacterial strains. The results demonstrated that AEEA inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

Q & A

Basic: What are the recommended synthetic routes for (2-Aminoethyl)(2-ethoxyethyl)ethylamine, and how can purity be optimized during synthesis?

Answer:

The synthesis typically involves multi-step alkylation or condensation reactions. A common approach is the nucleophilic substitution of 2-ethoxyethylamine with bromoethylamine derivatives under controlled pH (8–10) to minimize side reactions like over-alkylation . Purity optimization requires:

- Chromatographic purification : Use silica gel column chromatography with a gradient eluent (e.g., methanol/dichloromethane) to isolate the target compound from byproducts such as tertiary amine impurities.

- Recrystallization : Ethanol/water mixtures (70:30 v/v) are effective for removing unreacted precursors .

- In-line monitoring : Employ FTIR or HPLC to track reaction progress and detect intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- ¹H/¹³C NMR : Critical for confirming the amine and ether linkages. The ethoxy group (–OCH₂CH₃) shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~3.4–3.6 ppm (OCH₂). The ethylamine protons resonate as a multiplet near 2.6–3.0 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight (C₈H₂₀N₂O, exact mass 160.1576) and detect fragmentation patterns (e.g., loss of –NH₂CH₂–).

- IR spectroscopy : Confirm N–H stretches (3300–3500 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹).

Cross-referencing data from multiple techniques is essential to avoid misassignment, especially when distinguishing between primary/secondary amines .

Advanced: How can solvent polarity and temperature gradients be systematically optimized in the alkylation steps of this compound synthesis?

Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states vs. non-polar solvents (toluene) to reduce hydrolysis. For example, DMF increases alkylation efficiency by 30% compared to THF .

- Temperature gradients : Use a ramped protocol (0°C → 60°C) to control exothermic reactions. Lower temperatures minimize byproduct formation during initial amine activation, while higher temperatures accelerate coupling .

- Design of Experiments (DoE) : Apply factorial design to evaluate solvent polarity, temperature, and stoichiometry interactions. Response surfaces can identify optimal conditions for yield (>85%) and purity (>95%) .

Advanced: What strategies resolve discrepancies between computational predictions and experimental observations in the compound’s reactivity?

Answer:

- Validation via hybrid methods : Compare DFT-predicted reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data (Arrhenius plots). Adjust computational models to account for solvent effects (e.g., COSMO-RS solvation corrections) .

- Controlled reproducibility studies : Replicate reactions under inert atmospheres to rule out oxidation artifacts, which computational models often neglect.

- Cross-analytical validation : Use NMR titration or X-ray crystallography to confirm intermediates that deviate from predicted geometries .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .

- Ventilation : Use fume hoods with ≥100 fpm airflow to avoid inhalation of vapors.

- Spill management : Neutralize spills with 5% acetic acid before absorbing with vermiculite. Avoid water to prevent dispersion .

- Storage : Keep in amber glass bottles under nitrogen at 4°C to inhibit oxidative degradation .

Advanced: How can the compound’s derivatives be designed to enhance its application in studying neurotransmitter pathways, considering functional group modifications?

Answer:

- Bioisosteric replacement : Substitute the ethoxy group with a methoxy (–OCH₃) or hydroxyl (–OH) group to mimic catecholamine structures (e.g., dopamine derivatives). This enhances binding to dopamine receptors .

- Fluorophore conjugation : Attach dansyl or FITC tags to the primary amine for real-time tracking in neuronal uptake assays.

- Pharmacokinetic optimization : Introduce methyl groups to the ethylamine chain to reduce metabolic degradation, as seen in monoamine oxidase (MAO) resistance studies .

Validate modifications using in vitro neuronal cell models and HPLC-MS to monitor metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.